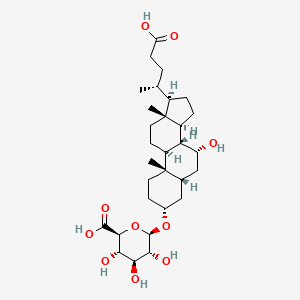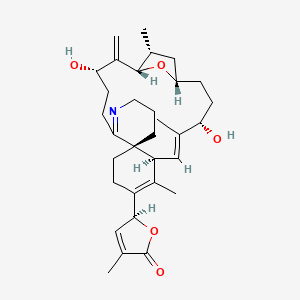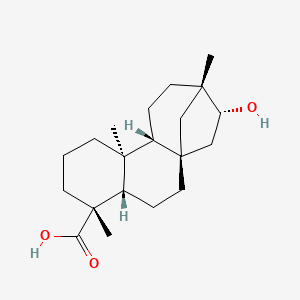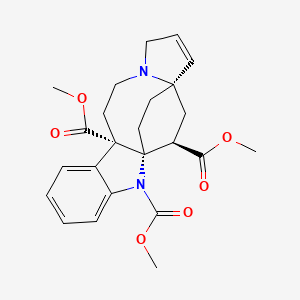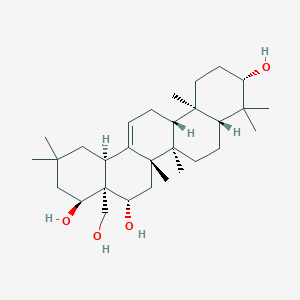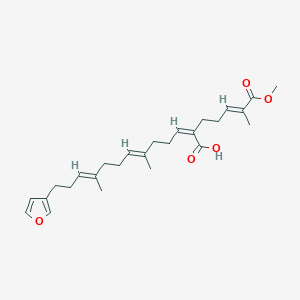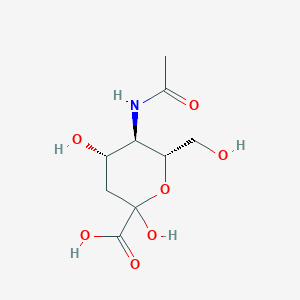
5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid is the ketoaldonic acid derivative that is N-acetylneuraminic acid after formal dehydroxylation and subsequent removal of C-8 and C-9. It derives from a N-acetylneuraminic acid.
Aplicaciones Científicas De Investigación
Inhibitory Activity Against Sialidase from Influenza Virus
5-Acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid and its derivatives have shown significant inhibitory activity against sialidase from the Influenza virus. One compound, in particular, demonstrated considerable effectiveness, highlighting the potential of these compounds in antiviral applications (Driguez, Barrère, Quash, & Doutheau, 1994).
Synthesis of Shorter Carbon-Chain Analogs of N-Acetylneuraminic Acid
Research has been conducted on the synthesis of various derivatives and analogs of 5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid, which are shorter carbon-chain analogs of N-acetylneuraminic acid. These compounds have potential applications in the study of complex carbohydrates and their roles in biological systems (Hasegawa, Ito, Ishida, & Kiso, 1989).
Labeling of Cell Surface Sialoglycoproteins
This compound has been utilized in the selective radioactive labeling of cell surface sialoglycoproteins. By inducing specific oxidative cleavage of sialic acids and subsequent reduction, it enables the study of cell surface sialic acid-containing glycoproteins, which is crucial in understanding cellular interactions and functions (Gahmberg & Andersson, 1977).
Role in Biosynthesis of Sialic Acid
The compound is also relevant in the biosynthesis of sialic acid, a key element in cell–cell interaction. It appears as a derivative in the systematic naming of sialic acid, indicating its importance in the study of glycoconjugates and their role in biological systems (Kim, 2020).
Cytotoxic Activity
In addition, some derivatives of this compound have been synthesized and evaluated for their cytotoxic activity, specifically against leukemia cells. This research could lead to potential therapeutic applications in cancer treatment (Hadfield, Cunningham, & Sartorelli, 1979).
Propiedades
Nombre del producto |
5-acetamido-3,5-dideoxy-L-arabino-hept-2-ulopyranosonic acid |
|---|---|
Fórmula molecular |
C9H15NO7 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-(hydroxymethyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO7/c1-4(12)10-7-5(13)2-9(16,8(14)15)17-6(7)3-11/h5-7,11,13,16H,2-3H2,1H3,(H,10,12)(H,14,15)/t5-,6-,7+,9?/m0/s1 |
Clave InChI |
VOYHUNWCVBZVQT-CRNPJGAVSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1CO)(C(=O)O)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1CO)(C(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



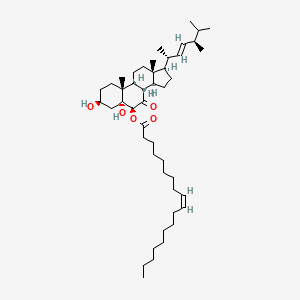
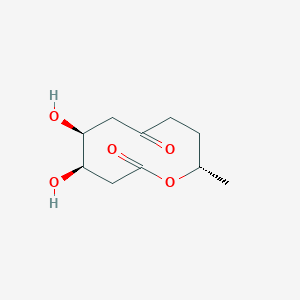
![(1R,2R,4aR,5R,8aS)-5-(hydroxymethyl)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1259444.png)
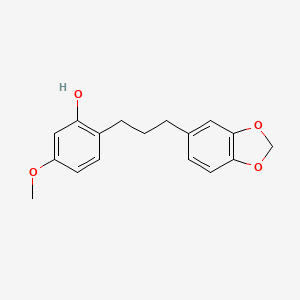
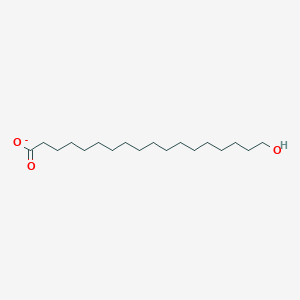
![(3R,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione](/img/structure/B1259449.png)
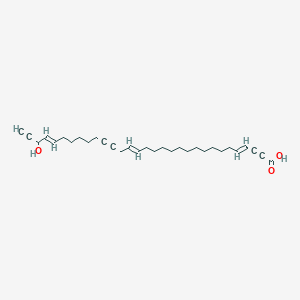
![methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate](/img/structure/B1259452.png)
